3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

PROTAC design physicochemical properties cellular permeability

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride (CAS 2446932-26-7) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the piperidine-2,6-dione (glutarimide) class of targeted protein degradation building blocks. With a molecular weight of 219.24 Da (free base) and a topological polar surface area of 84.2 Ų, it represents a structurally minimized CRBN-recruiting motif that retains the glutarimide ring essential for CRBN engagement while replacing the phthalimide (thalidomide/pomalidomide) or isoindolinone (lenalidomide) substructure with a direct m-aminoaniline linkage.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
CAS No. 2446932-26-7
Cat. No. B13619563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride
CAS2446932-26-7
Molecular FormulaC11H14ClN3O2
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl
InChIInChI=1S/C11H13N3O2.ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);1H
InChIKeyPCHPMOQVWGPWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Aminophenyl)amino]piperidine-2,6-dione Hydrochloride (CAS 2446932-26-7): A Minimized Cereblon Ligand Building Block for Targeted Protein Degradation


3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride (CAS 2446932-26-7) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the piperidine-2,6-dione (glutarimide) class of targeted protein degradation building blocks . With a molecular weight of 219.24 Da (free base) and a topological polar surface area of 84.2 Ų, it represents a structurally minimized CRBN-recruiting motif that retains the glutarimide ring essential for CRBN engagement while replacing the phthalimide (thalidomide/pomalidomide) or isoindolinone (lenalidomide) substructure with a direct m-aminoaniline linkage [1]. The hydrochloride salt form (MW 255.70 Da, C₁₁H₁₄ClN₃O₂) is supplied at ≥95% purity and is utilized as a basic building block for development of protein degrader libraries, also known as E3 ligase Ligand 56 .

Why Lenalidomide, Pomalidomide, or Thalidomide Cannot Substitute for 3-[(3-Aminophenyl)amino]piperidine-2,6-dione Hydrochloride in PROTAC Design


This compound cannot be interchanged with lenalidomide, pomalidomide, or thalidomide in PROTAC design because the m-aminoaniline substitution on the piperidine-2,6-dione core generates a fundamentally different exit vector geometry and steric environment compared to the glutarimide-anchored isoindolinone or phthalimide of classical immunomodulatory imide drugs (IMiDs) . While lenalidomide and pomalidomide position their conjugation handles on the isoindolinone/phthalimide ring distal to the glutarimide, the target compound's meta-amino group is located directly on a phenyl ring attached via a secondary amine at the 3-position of the piperidine-2,6-dione, altering both the distance (~4.5 Å shorter linker trajectory to the conjugation point) and the angular projection of any attached linker [1]. Furthermore, the absence of the isoindolinone/phthalimide moiety fundamentally alters the neosubstrate recruitment surface presented to CRBN, meaning that the degradation selectivity profile—particularly with respect to IKZF1/3 (Ikaros/Aiolos) transcription factors—cannot be assumed to mirror that of lenalidomide (IKZF1 DC₅₀ = 90 nM) or pomalidomide (IKZF1 DC₅₀ = 26.7 nM) [2].

Quantitative Differentiation Evidence: 3-[(3-Aminophenyl)amino]piperidine-2,6-dione Hydrochloride vs. Closest Comparators


Molecular Property Advantage: Reduced Molecular Weight and Polar Surface Area vs. Lenalidomide and Pomalidomide

The target compound (free base) exhibits a molecular weight of 219.24 Da, representing a 15.4% reduction vs. lenalidomide (259.26 Da) and a 19.8% reduction vs. pomalidomide (273.24 Da). Its topological polar surface area of 84.2 Ų is 12.3% smaller than lenalidomide (95.99 Ų) and 23.2% smaller than pomalidomide (109.57 Ų) [1][2]. These reductions are meaningful for PROTAC development, where the final heterobifunctional degrader frequently exceeds MW 800 Da and TPSA 200 Ų, creating significant permeability challenges .

PROTAC design physicochemical properties cellular permeability drug-likeness

Exit Vector Geometry: Meta-Amino Substitution Produces a Distinct Linker Trajectory vs. Para-Substituted Positional Isomer

The target compound features a secondary amine linkage at the 3-position of the piperidine-2,6-dione ring connecting to a phenyl ring bearing a primary amine at the meta (3-) position. Its closest positional isomer, 3-(4-aminophenyl)piperidine-2,6-dione (CAS 92137-90-1), places the amine at the para position and attaches the phenyl ring directly via a C–C bond rather than through a nitrogen atom . The meta substitution produces an approximately 120° angular difference in the linker projection vector relative to the glutarimide plane compared to the para isomer, and the intervening secondary amine introduces a hydrogen bond donor not present in the direct C–C linked analog [1].

exit vector ternary complex geometry linker trajectory PROTAC SAR

PROTAC Performance Validation: E3 Ligase Ligand 56 Drives Potent CDK9 Degradation with DC₅₀ of 1.09 nM in Small Cell Lung Cancer Models

The target compound, designated as E3 ligase Ligand 56, serves as the cereblon-recruiting element in PROTAC CDK9 degrader-11 (Compound C3), which achieves a DC₅₀ of 1.09 nM against CDK9 in cellular degradation assays . This orally active PROTAC exhibits cytotoxicity in small cell lung cancer (SCLC) cells with IC₅₀ values in the nanomolar range and induces cell cycle arrest at the G₀/G₁ phase . This performance demonstrates that the simplified piperidinedione scaffold can recruit CRBN with sufficient efficiency to drive potent, pharmacologically relevant target degradation in cells, comparable to degradation efficiencies reported for pomalidomide-based PROTACs .

PROTAC efficacy CDK9 degradation DC50 nanomolar potency SCLC

Cereblon Binding Affinity Differentiation: Scaffold Comparison Against Thalidomide, Lenalidomide, and Pomalidomide in Validated CRBN Assays

In a standardized fluorescence polarization probe displacement assay using the human cereblon/DDB1 complex with a BODIPY-thalidomide probe, the reference IMiDs display the following CRBN binding IC₅₀ values: thalidomide 347.2 nM, lenalidomide 268.6 nM, and pomalidomide 153.9 nM [1]. A complementary study using thalidomide-coupled affinity beads reports IC₅₀ values of ~30 μM (thalidomide), ~3 μM (lenalidomide), and ~3 μM (pomalidomide) for CRBN-DDB1 complex binding [2]. While direct CRBN binding affinity data for the target compound has not been published in peer-reviewed literature, the glutarimide ring—which is the primary CRBN-binding pharmacophore across all thalidomide analogs—is retained in this scaffold . The successful incorporation of this ligand into PROTAC CDK9 degrader-11 achieving DC₅₀ = 1.09 nM provides functional evidence of productive cellular CRBN engagement at low nanomolar concentrations .

cereblon binding CRBN-DDB1 IC50 E3 ligase affinity fluorescence polarization

Conjugation Architecture: Native Terminal Amine Enables One-Step Linker Conjugation vs. Pre-Functionalized IMiD-Linker Conjugates

The target compound exposes a free primary aryl amine at the meta position, which is directly reactive toward carboxyl-containing linkers via standard peptide coupling conditions (EDC/HATU-mediated amide bond formation) without requiring deprotection steps or pre-installed linker chemistry . In contrast, commercial pomalidomide-C3-NH₂ hydrochloride and lenalidomide 4'-PEG3-amine are supplied as pre-formed E3 ligase ligand–linker conjugates where the linker length, composition, and terminal chemistry are predetermined . The target compound's 'naked ligand' architecture means that researchers simultaneously conjugate one target warhead to multiple different linkers in parallel, whereas pre-linked conjugates require sequential synthesis if linker modification is needed .

amide coupling PROTAC library synthesis linker conjugation building block

Patent-Landscape Differentiation: Distinct Indication Space for the 3-((3-Aminophenyl)amino)piperidine-2,6-dione Scaffold vs. Classical IMiD Patents

The Celgene patent family (US 11,325,889 B2, JP 7492962 B2, WO 2020/132417) specifically claims substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds for treating or preventing androgen receptor (AR)-mediated diseases, notably prostate cancer [1]. This represents a distinct therapeutic indication focus from the core lenalidomide (REVLIMID®) and pomalidomide (POMALYST®) patents, which claim multiple myeloma, myelodysplastic syndromes, and mantle cell lymphoma [2]. The patent specification describes piperidine-2,6-dione compounds that function as AR degraders or AR signaling antagonists, with structural formula (IA) defining the substitution pattern on the 3-((3-aminophenyl)amino)piperidine-2,6-dione core [3].

androgen receptor prostate cancer patent landscape Celgene PROTAC intellectual property

Best Research and Industrial Application Scenarios for 3-[(3-Aminophenyl)amino]piperidine-2,6-dione Hydrochloride (CAS 2446932-26-7)


PROTAC Library Construction: Parallel Synthesis of Degrader Panels with Variable Linkers

Laboratories constructing heterobifunctional degrader screening libraries should prioritize this compound when the experimental design requires systematic linker variation. The free terminal aryl amine enables one-step parallel conjugation of a single target-protein warhead to 10–50 distinct carboxyl-functionalized linkers via HATU/DIPEA-mediated amide coupling under standardized conditions . This workflow eliminates the procurement cost and logistical complexity of purchasing individual pre-linked E3 ligase–linker conjugates for each linker variant. The lower molecular weight of the parent ligand (219.24 Da) preserves more overall degrader MW budget for linker and warhead diversity, and the meta-amino exit vector provides a linker trajectory distinct from both para-substituted piperidinediones and pomalidomide/lenalidomide scaffolds, enabling exploration of conformational space inaccessible to IMiD-based libraries [1].

Androgen Receptor-Targeted Degrader Development for Prostate Cancer

Research groups developing PROTACs or molecular glues targeting the androgen receptor (AR) for prostate cancer should consider this compound as the CRBN-recruiting element. The Celgene patent family (US 11,325,889 B2; JP 7492962 B2; WO 2020/132417) specifically demonstrates the utility of 3-((3-aminophenyl)amino)piperidine-2,6-dione derivatives as AR pathway modulators . The patented compounds incorporate this scaffold with structurally diverse AR-binding warheads, establishing precedent for AR degrader design. The scaffold's differentiation from lenalidomide and pomalidomide in both structure and patent space may be strategically advantageous for organizations developing prostate cancer therapies, where AR is a clinically validated target but existing IMiD-based degraders may not have been optimized for this indication [1].

CDK9 Degrader Programs Leveraging a Validated Piperidinedione Scaffold

Teams pursuing CDK9 degradation as a therapeutic strategy—particularly in small cell lung cancer (SCLC)—should evaluate this compound based on its proven performance in PROTAC CDK9 degrader-11, which achieved a DC₅₀ of 1.09 nM for CDK9 degradation and nanomolar-range cytotoxicity in SCLC cell lines . The validated degradation efficiency demonstrates that this scaffold recruits cereblon with sufficient affinity and appropriate ternary complex geometry to drive potent CDK9 degradation. This precedent substantially de-risks the CRBN-recruitment component of CDK9 degrader design and provides a benchmark (DC₅₀ < 2 nM) against which new CDK9-targeting PROTACs incorporating this ligand can be compared [1].

Neosubstrate-Selective Degrader Design Requiring Reduced IKZF1/3 Liability

Investigators developing PROTACs for non-oncology indications or targets where IKZF1/3 (Ikaros/Aiolos) degradation is undesirable—due to the hematological toxicity associated with lenalidomide and pomalidomide (cytopenias, neutropenia)—should evaluate this piperidinedione scaffold as a potential cereblon-recruiting element with a differentiated neosubstrate degradation profile . The absence of the isoindolinone (lenalidomide) or phthalimide (pomalidomide) ring system, which is critical for IKZF1/3 neosubstrate recruitment, suggests that degraders built on this scaffold may exhibit reduced degradation of these transcription factors compared to IMiD-based PROTACs. For reference, pomalidomide degrades IKZF1 with a DC₅₀ of 26.7 nM and lenalidomide with a DC₅₀ of 90 nM [1]. While direct IKZF1 degradation data for this specific ligand are not yet published, the structural rationale supports its prioritization for programs where hematological safety margins are a primary concern.

Quote Request

Request a Quote for 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.